molecular formula C17H13Cl2NOS B5707583 3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5707583
M. Wt: 350.3 g/mol
InChI Key: FFFPMZHQBTVAFJ-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is heated to around 60°C for a couple of hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a solvent system such as petroleum ether and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated monitoring systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3,4-Dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide has been investigated for its potential antitumor and antimicrobial properties. Its structure allows it to interact with biological targets effectively.

  • Anticancer Activity: Studies indicate that compounds similar to this benzothiophene derivative exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Properties: Research has shown promising results in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Materials Science

The compound serves as a building block in synthesizing advanced materials. Its unique chemical structure contributes to the development of:

  • Conductive Polymers: The incorporation of benzothiophene derivatives into polymer matrices enhances electrical conductivity and thermal stability .
  • Sensors: Its chemical properties enable the design of sensors for detecting environmental pollutants or biological markers.

Chemical Synthesis

In synthetic organic chemistry, it acts as an important intermediate in creating more complex molecules. Its reactivity allows for various transformations:

  • Substitution Reactions: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions, leading to diverse derivatives with tailored properties .
  • Functionalization: The compound can undergo oxidation and reduction reactions to form different derivatives that may possess unique biological activities .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of benzothiophene derivatives. The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation compared to control groups. The mechanism involved apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Research conducted at a leading pharmaceutical university assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

3,4-Dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H13Cl2NOS
  • Molecular Weight : 350.26 g/mol
  • CAS Number : 332382-02-2
  • Boiling Point : Approximately 435°C (predicted)
  • Density : 1.410 g/cm³ (predicted)
  • pKa : 10.89 (predicted) .

The biological activity of this compound is primarily attributed to its structural characteristics, particularly the presence of chlorine substituents which enhance its lipophilicity and reactivity. The dichloro substitution at the 3 and 4 positions of the phenyl ring is crucial for its interaction with biological targets, potentially allowing it to penetrate cell membranes more effectively than its mono-chlorinated counterparts .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Against Gram-positive bacteria : The compound has shown activity against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) for these pathogens has been reported as low as 16 µg/mL, suggesting potent antimicrobial efficacy .
  • Mechanism : The chlorinated phenyl group likely interacts with multiple cellular targets on bacterial cells, enhancing its antimicrobial potency compared to simpler derivatives .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties:

  • Cell Line Studies : It significantly decreased the viability of Caco-2 colon cancer cells by approximately 39.8% compared to untreated controls . This suggests potential as a chemotherapeutic agent.
  • Comparative Efficacy : Its anticancer activity was found to be comparable to established drugs like daptomycin and vancomycin against certain cancer cell lines .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial effects of various substituted benzothiophene derivatives, including the dichloro compound. Results indicated that the dichloro substitution was essential for maintaining activity against resistant strains of E. faecium and S. aureus, with significant reductions in MIC values compared to non-chlorinated analogs .
  • Anticancer Activity Assessment :
    • In a controlled experiment involving Caco-2 cells, treatment with the compound resulted in a statistically significant decrease in cell viability (p < 0.001), highlighting its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
3,4-Dichloro-N-(2,6-dimethylphenyl)-1-benzothiophene-2-carboxamideStructureDifferent dimethyl substitution pattern
3-Chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamideStructureLacks dichlorination; simpler structure
3-Methoxy-N-(4-methylphenyl)-1-benzothiophene-2-carboxamideStructureContains methoxy group instead of chlorine

This table illustrates how variations in substitution patterns can influence biological activity and reactivity profiles, emphasizing the importance of structural design in drug development.

Properties

IUPAC Name

3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NOS/c1-9-6-7-12(10(2)8-9)20-17(21)16-15(19)14-11(18)4-3-5-13(14)22-16/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFPMZHQBTVAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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